2'-Chloro-biphenyl-2,3-diol
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Overview
Description
2’-Chloro-Biphenyl-2,3-Diol is an organic compound belonging to the class of chlorinated biphenyls. These compounds are characterized by the presence of at least one chlorine atom attached to either benzene ring of the biphenyl moiety. The chemical formula for 2’-Chloro-Biphenyl-2,3-Diol is C12H9ClO2, and it has a molecular weight of 220.652 Da .
Preparation Methods
The synthesis of 2’-Chloro-Biphenyl-2,3-Diol can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are typically mild and functional group tolerant, making it a widely used method for the synthesis of biphenyl derivatives.
Industrial production methods for 2’-Chloro-Biphenyl-2,3-Diol may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2’-Chloro-Biphenyl-2,3-Diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of a functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2’-Chloro-Biphenyl-2,3-Diol may yield quinones, while reduction may produce biphenyl derivatives with reduced functional groups.
Scientific Research Applications
2’-Chloro-Biphenyl-2,3-Diol has a wide range of scientific research applications, including:
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2’-Chloro-Biphenyl-2,3-Diol involves its interaction with specific molecular targets and pathways. One known target is the enzyme biphenyl-2,3-diol 1,2-dioxygenase, which catalyzes the cleavage of the biphenyl ring . This interaction leads to the formation of various metabolites that can exert biological effects. The exact pathways and molecular targets involved may vary depending on the specific context and application.
Comparison with Similar Compounds
2’-Chloro-Biphenyl-2,3-Diol can be compared with other chlorinated biphenyls and biphenyl derivatives. Similar compounds include:
Biphenyl-2,3-Diol: Lacks the chlorine atom and has different chemical properties and reactivity.
Chlorobenzenes: Contain a single benzene ring with chlorine substituents and exhibit different reactivity and applications.
Catechols: Contain hydroxyl groups on a benzene ring and are used in various chemical and biological applications.
The uniqueness of 2’-Chloro-Biphenyl-2,3-Diol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
138833-48-4 |
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Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-(2-chlorophenyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H9ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-7,14-15H |
InChI Key |
SNGROCQMAKYWRE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)Cl |
138833-48-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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